molecular formula C7H5NO B016197 Phenylcyanate CAS No. 1122-85-6

Phenylcyanate

Cat. No. B016197
CAS RN: 1122-85-6
M. Wt: 119.12 g/mol
InChI Key: CWHFDTWZHFRTAB-UHFFFAOYSA-N
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Description

Phenyl cyanate is a cyanate ester . It is a chemical compound with the molecular formula C7H5NO .


Molecular Structure Analysis

The molecular structure of Phenyl cyanate consists of 7 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . The exact mass of Phenyl cyanate is 119.037113783 g/mol .


Chemical Reactions Analysis

The chemical reactions of Phenyl cyanate have been studied in the context of curing cyanate ester resins . The study found that the addition of o-DAMP reduced the final curing temperature of BADCY to 180°C .


Physical And Chemical Properties Analysis

Phenyl cyanate has a molecular weight of 119.12 g/mol . It has a topological polar surface area of 33 Ų . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Preparation of Composites

Phenyl cyanate is used as a binder for the preparation of composites . Exhibiting processability of the epoxide binders, they reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity .

Development of High-Temperature Polymer Materials

Phenyl cyanate has been used in the development of high-temperature polymer materials . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis .

Improvement of Polymer Properties

Phenyl cyanate is used to improve the properties of polymers, including increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .

Synthesis of Novel Monomers

Phenyl cyanate is used in the synthesis of novel monomers of the cyanate ester binders . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .

Aerospace and Defense Applications

Cyanate ester, a commonly used thermoset matrix for high-temperature applications, is used in aerospace and defense applications . It has high glass transition temperature (>200 °C), low moisture absorption, low coefficient .

Material Design for Space Vehicles

Phenyl cyanate is used in the systematic design of composite systems for space vehicles . Molecular-level calculations are employed to establish the relationship between interfacial characteristics and mechanical response, specifically stiffness .

Safety and Hazards

The safety data sheet for Phenyl cyanate indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing cancer .

properties

IUPAC Name

phenyl cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-6-9-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFDTWZHFRTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149954
Record name Phenyl cyanate
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl cyanate

CAS RN

1122-85-6
Record name Phenyl cyanate
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Record name Phenyl cyanate
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Record name Phenyl cyanate
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Record name Phenyl cyanate
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Record name PHENYL CYANATE
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Synthesis routes and methods I

Procedure details

To a oven dried 500 mL 3-neck round bottom flask equipped with a overhead stirring, a septa, a thermocouple and the nitrogen inlet, phenol (20.0 g, 0.210 mol), diethyl ether (Et2O, 290 mL) and cyanic bromide (BrCN, 23.0 g, 0.210 mol, 1.0 equiv) were added at room temperature. The resulting solution was cooled down to 0-3° C. before triethylamine (TEA, 61.9 mL, 0.442 mol, 2.1 equiv) was added dropwise via syringe over 25 min. The addition of triethylamine to reaction mixture was mildly exothermic and the reaction temperature went up to as high as 15° C. After addition of triethylamine, the reaction mixture became a white slurry which was stirred vigorously at 0° C. for 2 h at 5-15° C. When the reaction was deemed complete as confirmed by TLC and LCMS, the reaction mixture was diluted with pentane (150 mL, 1.30 mol). The precipitated triethylamine hydrochloride was filtered off and the salt was washed with diethyl ether and pentane (1 to 1 by volume, 200 mL). The filtrate was then concentrated under reduced pressure to remove the majority of the solvent, and the residue, which contains the crude cyanatobenzene (6), was directly used in the subsequent reaction without further purification assuming the theoretical yield.
Quantity
20 g
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23 g
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290 mL
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150 mL
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61.9 mL
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Synthesis routes and methods II

Procedure details

Into a 2-L three neck flask equipped with a drop-in funnel, thermometer, and mechanical stirrer was placed phenol (84.3 g, 0.896 mol), cyanogen bromide (100.0 g, 0.944 mol), anhydrous ether (450 mL), and pentane (450 mL). The resulting solution was cooled (0° C.), and while stirring vigorously triethylamine 131.6 mL, 0.944 mol) was added dropwise at a rate not allowing the temperature to rise above 15° C. The resulting slurry was stirred vigorously (1 hour, 0° C.), then filtered through a glass frit. The filter cake was washed with pentane (2×400 mL), and the combined filtrates were concentrated in vacuo, then distilled to yield 94.1 g (88.2%) of phenyl cyanate as a clear liquid, b.p. 76°-79° C., 15 mm.
[Compound]
Name
2-L
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84.3 g
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100 g
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Quantity
450 mL
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131.6 mL
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450 mL
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Reaction Step Six
Yield
88.2%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylcyanate
Reactant of Route 2
Reactant of Route 2
Phenylcyanate
Reactant of Route 3
Phenylcyanate

Q & A

A: Phenylcyanate compounds are primarily recognized for their role as monomers in the synthesis of polycyanurates, a class of high-performance polymers. [] These polymers exhibit excellent thermochemical stability, making them suitable for applications demanding high heat resistance, such as aerospace components and electronics. []

A: The curing of phenylcyanates involves a cyclotrimerization reaction, where three phenylcyanate groups react to form a stable triazine ring, which is the repeating unit of the polycyanurate network. [, ] This reaction can be catalyzed by various species, including amines. []

A: The structure of the phenylcyanate monomer significantly influences the final properties of the polycyanurate network. For instance, bulky substituents on the phenyl ring can enhance segmental flexibility, impacting the glass transition temperature (Tg) of the polymer. [] The study by [] demonstrated this effect by synthesizing networks from monomers with varying aromatic content and cross-link densities, leading to a range of Tg values.

A: Yes, phenylcyanates can react with various nucleophiles. One example is the reaction with amines, which plays a crucial role in the curing process of polycyanurates. [] This reaction can lead to a complex mixture of products, including triazine rings, isoureas, guanidines, and cyanamides, depending on the reaction conditions and the specific amine used. []

A: Yes, p-nitrophenylcyanate has been explored as an efficient and less hazardous substitute for cyanogen bromide in activating Sepharose for protein immobilization. [] This method offers the advantage of milder reaction conditions, making it attractive for bioconjugation applications.

A: Theoretical studies utilizing quantum chemical methods like CNDO/2 have been employed to investigate the cycloaddition reactions of phenylcyanates. [] These calculations help elucidate reaction pathways, activation energies, and electronic factors influencing the reactivity of these compounds.

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